molecular formula C29H28BrNO5 B301944 (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Cat. No. B301944
M. Wt: 550.4 g/mol
InChI Key: ULKVTNIVPVXYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BMAA, is a naturally occurring neurotoxin that has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. BMAA is produced by certain types of cyanobacteria, which are commonly found in freshwater and marine environments. In

Mechanism of Action

(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is believed to exert its toxic effects through the inhibition of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in a variety of brain functions, including learning and memory. When glutamate receptors are inhibited, the normal functioning of neurons is disrupted, leading to neuronal death and neurodegeneration.
Biochemical and Physiological Effects:
(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have a number of biochemical and physiological effects on the body. Studies have shown that (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can induce oxidative stress, disrupt mitochondrial function, and activate inflammatory pathways in the brain. (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been shown to alter the levels of various neurotransmitters in the brain, including glutamate, dopamine, and serotonin.

Advantages and Limitations for Lab Experiments

The use of (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments has several advantages, including its ability to induce neurodegeneration and mimic the effects of certain neurodegenerative diseases. However, there are also limitations to its use, including the fact that it is a naturally occurring toxin and may not accurately reflect the effects of synthetic compounds.

Future Directions

Future research on (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid should focus on further elucidating its mechanism of action and exploring its potential as a therapeutic target for neurodegenerative diseases. Additionally, research should be conducted to identify the sources of (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in the environment and to develop strategies for reducing exposure to this toxin. Finally, more studies should be conducted to assess the potential health effects of (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in humans and other animals.

Synthesis Methods

(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized through a variety of methods, including the reaction of 5-bromo-2-hydroxybenzoic acid with N-benzylglycine, followed by the addition of acetic anhydride and sodium acetate. Another method involves the reaction of 5-bromo-2-hydroxybenzoic acid with N-benzylglycine methyl ester, followed by the addition of acetic anhydride and sodium acetate. Both methods result in the formation of (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.

Scientific Research Applications

(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been the subject of extensive scientific research due to its potential link to neurodegenerative diseases. Studies have shown that (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can accumulate in the brain and cause damage to neurons, leading to cognitive impairment and motor dysfunction. (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been linked to the development of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects nerve cells in the brain and spinal cord.

properties

Product Name

(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Molecular Formula

C29H28BrNO5

Molecular Weight

550.4 g/mol

IUPAC Name

2-[9-[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C29H28BrNO5/c1-17-8-10-18(11-9-17)16-36-25-13-12-19(30)14-20(25)27-28-21(4-2-6-23(28)32)31(15-26(34)35)22-5-3-7-24(33)29(22)27/h8-14,27H,2-7,15-16H2,1H3,(H,34,35)

InChI Key

ULKVTNIVPVXYQF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O

Origin of Product

United States

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